molecular formula C12H17NO2 B8191403 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

Cat. No. B8191403
M. Wt: 207.27 g/mol
InChI Key: JSZNWUQCOLGFNL-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analgesic and Anti-Inflammatory Properties : A study by Muchowski et al. (1985) discusses compounds like 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid which show potential as analgesic agents in humans, indicating the relevance of pyrrolidine derivatives in pain management and inflammation control (Muchowski et al., 1985).

  • Cholinesterase Inhibitors : Proline-based carbamates, including benzyl pyrrolidine derivatives, have been identified as potential cholinesterase inhibitors, which are crucial in the treatment of diseases like Alzheimer's (Pizova et al., 2017).

  • Intermediate for Bioactive Molecules : Kotian et al. (2005) highlight the use of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol as a useful intermediate in synthesizing bioactive molecules, indicating its significance in medicinal chemistry (Kotian et al., 2005).

  • Synthesis of Enantiomerically Pure Compounds : Karlsson and Högberg (2001) describe the asymmetric 1,3-dipolar cycloaddition process to produce enantiomerically pure 4-substituted pyrrolidins, which are important in the synthesis of specific pharmaceutical agents (Karlsson & Högberg, 2001).

  • Glycosidase Inhibitors : Research by Popowycz et al. (2004) indicates that derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol show selective inhibitory activities against certain glycosidases, which are enzymes involved in carbohydrate metabolism (Popowycz et al., 2004).

  • Synthesis of Nucleosides : Filichev and Pedersen (2001) demonstrate the synthesis of pyrimidine 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, showcasing its role in nucleoside chemistry (Filichev & Pedersen, 2001).

  • DNA and RNA Stability Studies : Intercalating nucleic acids (INAs) with N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol have been studied for their effects on DNA and RNA stability, offering insights into nucleic acid chemistry and drug design (Filichev & Pedersen, 2003).

properties

IUPAC Name

1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZNWUQCOLGFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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